3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one
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Overview
Description
3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a bromopyrimidine moiety, which is known for its biological activity, and a piperidine ring, which is commonly found in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one typically involves multiple steps. One common route starts with the bromination of pyrimidine, followed by the formation of the oxymethyl group. The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the carbonyl and methylpyridinone groups are added through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacologically active moieties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleic acids or proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Bromopyrimidin-2-yl)oxymethyl]benzaldehyde
- 5-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one
- [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone
Uniqueness
3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromopyrimidine moiety is particularly noteworthy for its potential biological activity, while the piperidine ring enhances its pharmacological profile.
Properties
IUPAC Name |
3-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O3/c1-21-6-3-5-14(15(21)23)16(24)22-7-2-4-12(10-22)11-25-17-19-8-13(18)9-20-17/h3,5-6,8-9,12H,2,4,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLQPVIGHKIMOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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